molecular formula C8H10BrN3 B581670 5-Amino-3-bromo-2-(cyclopropylamino)pyridine CAS No. 1365272-52-1

5-Amino-3-bromo-2-(cyclopropylamino)pyridine

Cat. No. B581670
M. Wt: 228.093
InChI Key: FQXGHUMKVVFPED-UHFFFAOYSA-N
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Description

“5-Amino-3-bromo-2-(cyclopropylamino)pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds, such as 2-Amino-5-bromopyridine, has been reported . It has been used in the study of hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromo­pyridinium 3-amino­benzoate salt and polycyclic azaarenes .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .


Chemical Reactions Analysis

2-Amino-5-bromopyridine, a brominated aromatic amine reagent, is used for labeling of model reducing-end oligosaccharides via reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-2-bromopyridine is a solid with a melting point of 76-80 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including structures similar to "5-Amino-3-bromo-2-(cyclopropylamino)pyridine," are foundational in medicinal chemistry due to their versatile biological activities. These compounds serve as key intermediates in synthesizing drugs with antiviral, anticancer, anti-inflammatory, and other therapeutic effects. For instance, pyridine scaffolds have been essential in developing kinase inhibitors, highlighting their significance in targeting various diseases at the molecular level. The structural adaptability of pyridine derivatives allows for the synthesis of compounds with enhanced specificity and efficacy in drug development processes (Alizadeh & Ebrahimzadeh, 2021).

Catalysis and Chemical Synthesis

In catalysis, pyridine and its derivatives are employed as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. These compounds often act as catalysts themselves or as key intermediates in developing novel catalytic systems, improving reaction efficiency and selectivity. The role of pyridine derivatives in catalytic processes underscores their importance in industrial chemistry and the synthesis of a wide range of chemicals (K. Suresh Kumar Reddy et al., 2012).

Material Science

Pyridine-based compounds contribute significantly to material science, particularly in creating advanced materials with specific electronic, optical, or mechanical properties. These materials find applications in electronics, photonics, and as sensors, demonstrating the compound's versatility beyond pharmaceuticals and catalysis. The ability of pyridine derivatives to form stable complexes with metals and other elements is leveraged in designing materials with tailored functionalities (C. Verma et al., 2020).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, 5-Amino-3-bromo-2-chloropyridine has hazard statements H301 - H318, indicating it is toxic if swallowed and causes serious eye damage .

properties

IUPAC Name

3-bromo-2-N-cyclopropylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXGHUMKVVFPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-bromo-2-(cyclopropylamino)pyridine

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